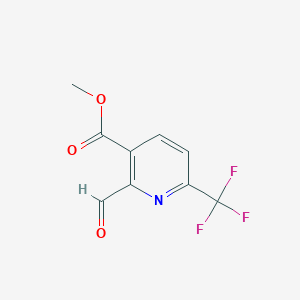
Methyl 2-formyl-6-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H6F3NO3. It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-formyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 2-carboxy-6-(trifluoromethyl)nicotinate.
Reduction: Methyl 2-hydroxymethyl-6-(trifluoromethyl)nicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl 2-formyl-6-(trifluoromethyl)nicotinate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Methyl 2-chloro-6-(trifluoromethyl)nicotinate
- Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate
Uniqueness
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is unique due to the presence of both a formyl group and a trifluoromethyl group. This combination imparts distinct reactivity and physicochemical properties, making it valuable for specific synthetic and research applications. The formyl group allows for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity .
Eigenschaften
Molekularformel |
C9H6F3NO3 |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
methyl 2-formyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-7(9(10,11)12)13-6(5)4-14/h2-4H,1H3 |
InChI-Schlüssel |
MLLJHGLCNXXETF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
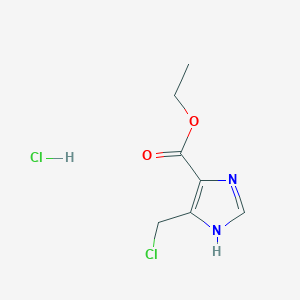
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
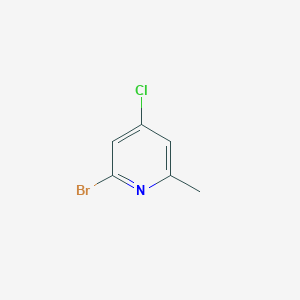
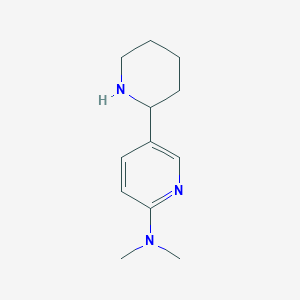

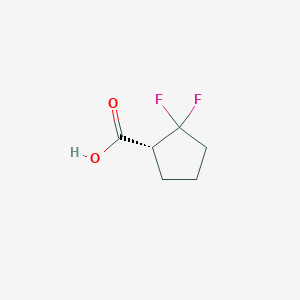
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)

![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
